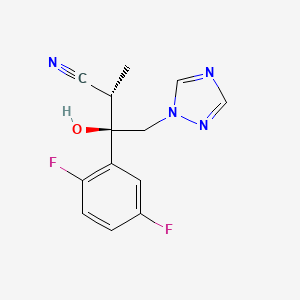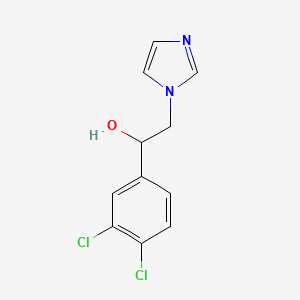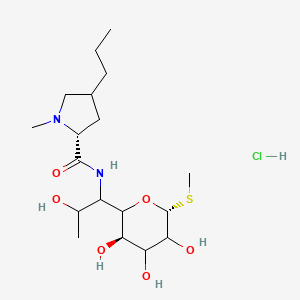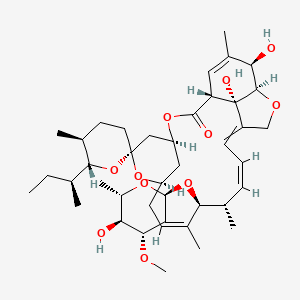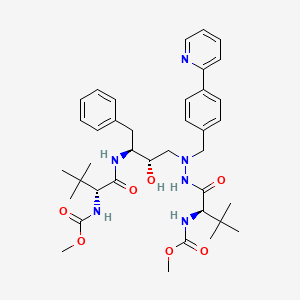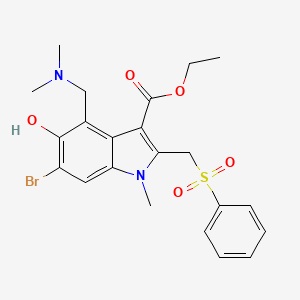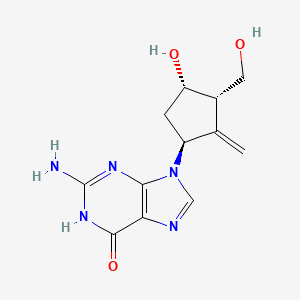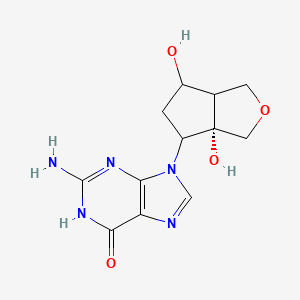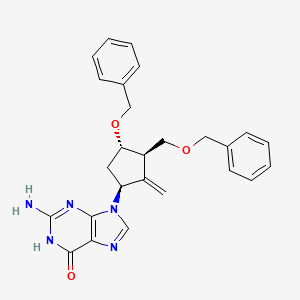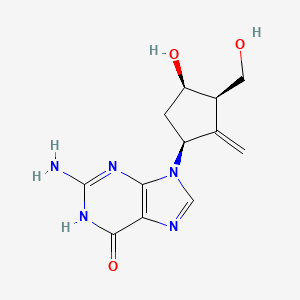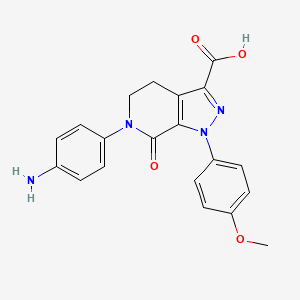
阿哌沙班杂质 14
描述
Synthesis Analysis
The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .Physical And Chemical Properties Analysis
Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .科学研究应用
Analytical Method Development
Apixaban Impurity 14: is crucial in the development of analytical methods for the assay of Apixaban. Researchers utilize this impurity as a reference to ensure the accuracy and precision of their analytical techniques. These methods are essential for determining the correct dosage and ensuring the safety and efficacy of Apixaban in pharmaceutical formulations .
Anticoagulant Efficacy Studies
As an impurity of a potent anticoagulant, Apixaban Impurity 14 plays a role in studying the efficacy of Apixaban. It helps in understanding the drug’s mechanism of action and its interaction with blood coagulation pathways. This is vital for improving anticoagulant therapies and patient outcomes .
Toxicology and Safety Assessment
In toxicological studies, Apixaban Impurity 14 is used to assess the safety profile of Apixaban. It helps determine the impurity’s effects on biological systems and establishes the acceptable limits in the final product to ensure patient safety .
Stability Testing
Stability testing is another critical application where Apixaban Impurity 14 is used. It helps in understanding how Apixaban degrades over time under various conditions, which is essential for determining the shelf life and storage requirements of the drug .
Pharmacokinetic Studies
Apixaban Impurity 14: is also used in pharmacokinetic studies to analyze how Apixaban is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for optimizing dosing regimens and minimizing adverse effects .
Drug-Drug Interaction Research
This impurity can be employed in research to explore potential drug-drug interactions involving Apixaban. Understanding these interactions is important for preventing adverse effects and ensuring the safe use of Apixaban with other medications .
Formulation Development
In the development of new formulations of Apixaban, Apixaban Impurity 14 is used to test the formulation’s stability and efficacy. This ensures that the new formulations are safe and effective for patient use .
Regulatory Compliance
Apixaban Impurity 14: is significant for regulatory compliance. Pharmaceutical companies must identify and quantify impurities like this to meet the stringent requirements set by health authorities for the approval of new drugs .
安全和危害
属性
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban Impurity 14 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)
